molecular formula C24H18ClFN2O3 B4959084 (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE

Cat. No.: B4959084
M. Wt: 436.9 g/mol
InChI Key: DRKYAYONOZOBGP-XKZIYDEJSA-N
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Description

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a fluorophenyl group, and an imidazolidine-2,4-dione core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE involves several steps, including the formation of the imidazolidine-2,4-dione core and the introduction of the chlorophenyl and fluorophenyl groups. The synthetic route typically includes:

    Formation of the Imidazolidine-2,4-Dione Core: This step involves the reaction of appropriate amines with carbonyl compounds under controlled conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through a substitution reaction using chlorobenzyl chloride and a suitable base.

    Introduction of the Fluorophenyl Group: This step involves the reaction of the intermediate compound with fluorobenzyl bromide in the presence of a catalyst.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and fluorophenyl groups, using nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE can be compared with similar compounds such as dichloroaniline and steviol glycosides. While dichloroaniline compounds are primarily used in the production of dyes and herbicides, steviol glycosides are known for their sweetening properties. The unique combination of chlorophenyl and fluorophenyl groups in this compound sets it apart from these compounds, providing distinct chemical and biological properties .

Properties

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O3/c25-19-10-8-16(9-11-19)14-28-23(29)22(27-24(28)30)13-17-4-3-6-20(12-17)31-15-18-5-1-2-7-21(18)26/h1-13H,14-15H2,(H,27,30)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKYAYONOZOBGP-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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